Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)6-5-15-7(10(11,12)13)3-2-4-8(15)14-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQLOTGMDANBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=N1)C=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856474 | |
| Record name | Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206984-51-1 | |
| Record name | Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Imidazo[1,2-a]pyridine Formation
The imidazo[1,2-a]pyridine backbone is typically constructed via condensation between 2-aminopyridine derivatives and α-bromocarbonyl compounds. For the trifluoromethyl-substituted variant, 5-(trifluoromethyl)-2-aminopyridine serves as the starting material. A two-step protocol involves:
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Bromination : Treatment of 5-(trifluoromethyl)-2-aminopyridine with bromine or N-bromosuccinimide (NBS) under acidic conditions to generate the α-bromo intermediate.
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Cyclization : Reaction with methyl glyoxylate or methyl chlorooxoacetate in the presence of a base (e.g., K₂CO₃) to form the imidazo[1,2-a]pyridine ring.
Example Procedure (from Patent WO2011057145A2):
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Step 1 : 5-(Trifluoromethyl)-2-aminopyridine (1.0 eq) is reacted with NBS (1.1 eq) in acetic acid at 60°C for 6 hours.
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Step 2 : The intermediate is treated with methyl chlorooxoacetate (1.2 eq) and triethylamine (2.0 eq) in dichloromethane at room temperature for 12 hours.
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Yield : 68–72% after column purification.
Palladium-Catalyzed Cross-Coupling
Palladium-mediated strategies enable direct introduction of the trifluoromethyl group. A representative method from ACS Omega employs:
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Substrate : 2-Amino-5-bromopyridine.
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Reagents : Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate precursor, Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).
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Conditions : Microwave irradiation (150°C, 20 min) in DMF.
Key Advantages :
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Avoids harsh bromination conditions.
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Compatible with electron-deficient pyridines.
Ritter-Type Reactions for Ring Construction
Recent advances in Ritter-type reactions (intermolecular amidation followed by cyclization) offer atom-economical routes. A method from ACS Organic & Inorganic Au utilizes:
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Reactants : 5-(Trifluoromethyl)pyridin-2-amine and methyl propiolate.
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Catalyst : Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 eq).
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Conditions : Dichloroethane (DCE) at 150°C for 12 hours.
Mechanistic Insight :
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Nucleophilic attack by the amine on methyl propiolate forms a vinylogous carbamate.
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Cyclization via Bi(OTf)₃-assisted electrophilic activation.
Direct Trifluoromethylation of Preformed Imidazo[1,2-a]pyridines
For late-stage functionalization, trifluoromethyl groups are introduced using CF₃ sources:
Radical Trifluoromethylation
Electrophilic Trifluoromethylation
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Reagents : Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one).
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Catalyst : Cu(OTf)₂ (10 mol%).
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Yield : 75–80%.
Green Chemistry Approaches
Solvent-Free Microwave Synthesis
A catalyst-free method (Sagepub) achieves cyclization under microwave irradiation:
Aqueous-Phase Reactions
A metal-free protocol (RSC Green Chemistry) uses:
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Reactants : N-Propargyl pyridinium bromide and NaOH (1 eq).
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Conditions : Room temperature, water as solvent.
Comparative Analysis of Methods
| Method | Conditions | Yield | Scalability | Environmental Impact |
|---|---|---|---|---|
| Condensation/Cyclization | Acidic, multi-step | 68–72% | Moderate | High (toxic solvents) |
| Palladium-Catalyzed | Microwave, DMF | 85% | Low | Moderate (Pd waste) |
| Ritter-Type | High-temperature, Bi³⁺ | 97% | High | Low (Bi³⁺ recycling) |
| Green Microwave | Solvent-free, 10 min | 89% | High | Minimal |
| Aqueous-Phase | Room temp, water | >99% | Industrial | Minimal |
Challenges and Optimization Strategies
Regioselectivity Control
The trifluoromethyl group’s electron-withdrawing nature complicates cyclization regiochemistry. Strategies include:
Chemical Reactions Analysis
Oxidative Coupling Reactions
A CuI-catalyzed aerobic oxidative coupling between 2-aminopyridines and acetophenones is a common method. This reaction enables the formation of alkene-substituted derivatives and tolerates diverse functional groups .
Condensation Reactions
The compound can undergo condensation with nucleophiles, such as amines or alcohols, facilitated by the ester group. This reactivity is critical for synthesizing derivatives with varied biological activities.
Key Reaction Conditions
Hydrolysis
The methyl ester can be hydrolyzed to the carboxylic acid under acidic or basic conditions, providing a reactive intermediate for further derivatization.
Amidification
Reaction with amines (e.g., ammonium acetate) yields carboxamides, which are critical for optimizing biological activity .
Alkylation
The ester group allows alkylation to introduce substituents, enhancing lipophilicity and metabolic stability.
Condensation with Nucleophiles
The trifluoromethyl group directs electrophilic substitution, enabling reactions with nucleophiles (e.g., thiols, alcohols) to form diverse derivatives .
Mechanistic Insights
The trifluoromethyl group enhances lipophilicity and alters hydrogen bonding, influencing reactivity. The ester functionality facilitates nucleophilic attacks, while the imidazo-pyridine core provides stability for cyclization reactions .
Research Findings
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Green Chemistry : Metal-free aqueous synthesis demonstrates superior space-time yields and scalability, with process mass intensities as low as 19.4 .
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Biological Activity : Derivatives with chalcone conjugates show potent antikinetoplastid activity, with IC₅₀ values as low as 1.13 μM against Trypanosoma brucei rhodesiense .
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Functional Group Influence : The trifluoromethyl group improves metabolic stability and binding affinity, while the ester group enables modular derivatization .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for designing bioactive molecules with tailored physicochemical properties. Future studies should explore its interactions with specific biological targets to unlock therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has shown potential in the development of therapeutic agents. Its structural features allow it to interact with biological targets effectively.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this structure were tested against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), and A549 (lung cancer). The results indicated varying degrees of cytotoxicity, with some compounds showing inhibition rates exceeding 50% at low concentrations (5 µg/ml) .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Inhibition Rate (%) |
|---|---|---|
| Compound A | PC3 | 54.94 |
| Compound B | K562 | 37.80 |
| Compound C | A549 | 40.78 |
Antifungal Properties
The compound has also been evaluated for antifungal activity against various pathogens. In vitro tests revealed that certain derivatives exhibited strong inhibition against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established antifungal agents .
Table 2: Antifungal Activity of this compound Derivatives
| Compound | Fungus | Inhibition Rate (%) |
|---|---|---|
| Compound D | B. cinerea | 96.76 |
| Compound E | S. sclerotiorum | 82.73 |
Agricultural Applications
The agricultural sector has shown interest in the compound for its potential as an agrochemical. Its derivatives have been synthesized and tested for insecticidal and fungicidal properties.
Insecticidal Activity
Research indicates that this compound derivatives possess insecticidal properties against pests such as Spodoptera frugiperda and Mythimna separata. The mortality rates observed in laboratory settings suggest that these compounds could serve as effective alternatives to traditional insecticides .
Table 3: Insecticidal Activity of this compound Derivatives
| Compound | Insect Species | Mortality Rate (%) |
|---|---|---|
| Compound F | S. frugiperda | 90.0 |
| Compound G | M. separata | 86.7 |
Material Science Applications
The unique chemical properties of this compound also lend themselves to applications in materials science, particularly in the synthesis of novel polymers and coatings.
Polymer Synthesis
The trifluoromethyl group enhances the thermal stability and chemical resistance of polymers synthesized using this compound as a monomer or additive. This characteristic is beneficial for developing advanced materials used in harsh environments.
Mechanism of Action
The mechanism of action of methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Effects on Reactivity and Binding: The trifluoromethyl group (-CF₃) in the target compound enhances electron-withdrawing effects compared to methyl (-CH₃) or hydrogen substituents. This increases stability and may improve binding to hydrophobic enzyme pockets (e.g., FXa or HIF-1α inhibitors) .
Ester Group Impact: Methyl vs. Ethyl esters (e.g., ) are commonly used as prodrugs due to slower hydrolysis rates .
Biological Activity :
- Compounds with -CF₃ at the 5-position (target compound) may exhibit enhanced inhibitory activity compared to 7-CF₃ analogs (), as substituent positioning affects molecular interactions .
- The 5-methyl derivative () is associated with hypoxia-inducible factor (HIF) modulation, suggesting that trifluoromethyl substitution could further optimize pharmacokinetic properties .
Synthetic Considerations :
- Synthesis of trifluoromethylated derivatives often requires specialized reagents (e.g., CF₃ sources like Togni’s reagent), whereas methyl or ethyl substituents can be introduced via simpler alkylation or esterification steps .
Biological Activity
Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1206984-51-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which significantly influences its biological activity. The structural formula is represented as:
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 230.14 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥97.0% (HPLC) |
| Storage Conditions | 2-8°C |
Biological Activities
Recent studies have highlighted the significant biological activities associated with imidazo[1,2-a]pyridine derivatives, including this compound. These activities encompass:
- Anticancer Properties: Research indicates that compounds within this class exhibit potent anticancer effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of triple-negative breast cancer (TNBC) cells (MDA-MB-231) with IC50 values demonstrating significant potency compared to standard treatments like 5-Fluorouracil .
- Antimicrobial Activity: Imidazo[1,2-a]pyridine derivatives have also been reported to possess antibacterial and antifungal properties, making them candidates for the development of new antimicrobial agents .
- Anti-inflammatory Effects: Some studies suggest that these compounds may exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The SAR studies of imidazo[1,2-a]pyridine derivatives reveal that the presence of electron-withdrawing groups like trifluoromethyl enhances biological activity. The trifluoromethyl group increases lipophilicity and alters the electronic properties of the compound, leading to improved interaction with biological targets .
Case Studies and Research Findings
Several key studies have provided insights into the biological activity of this compound:
- Antitumor Activity: A study demonstrated that this compound exhibited significant cytotoxicity against TNBC cell lines with minimal effects on non-cancerous cell lines, indicating a favorable therapeutic index .
- Mechanism of Action: Investigations into the mechanism revealed that this compound may induce cell cycle arrest without triggering apoptosis in certain cancer cell lines, suggesting alternative pathways for its anticancer effects .
- In Vivo Studies: In vivo experiments using chick chorioallantoic membrane (CAM) models showed that this compound could effectively reduce tumor size, further supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate?
- Methodology :
- Step 1 : Start with ethyl bromopyruvate (F1), synthesized via bromination of ethyl pyruvate (94.06% yield under optimized conditions: excess Br₂, controlled temperature) .
- Step 2 : React F1 with 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2), synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine (87.12% yield via NH₃-mediated substitution) .
- Step 3 : Cyclize intermediates under reflux (solvent: ethanol, 24–48 hours) to form the imidazo[1,2-a]pyridine core. Final esterification with methanol yields the methyl carboxylate derivative.
- Validation : Confirm structures via NMR and NMR, focusing on trifluoromethyl (-CF₃) peaks (~δ 120–125 ppm for ) and ester carbonyl signals (~δ 165–170 ppm) .
Q. How is the purity and structural identity of this compound verified in academic settings?
- Methodology :
- Chromatography : Use HPLC or GC-MS to assess purity (>98%), with mobile phases optimized for polar trifluoromethyl groups (e.g., acetonitrile/water gradients) .
- Spectroscopy :
- IR : Identify carbonyl (C=O) stretches (~1720–1740 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing (e.g., planar imidazo[1,2-a]pyridine core with deviations <0.02 Å) and disorder in trifluoromethyl groups (occupancy ratios refined to 0.68:0.32) .
Q. What solvent systems and reaction conditions minimize byproducts during synthesis?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for intermediates like F2 . Avoid protic solvents in bromination steps to prevent hydrolysis.
- Temperature control : Maintain 60–90°C during cyclization to balance reaction rate and decomposition risks. Higher temperatures (>100°C) may degrade the trifluoromethyl group .
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate imidazo ring formation, but avoid excess to prevent ester hydrolysis .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodology :
- DFT calculations : Model electron-withdrawing effects of -CF₃ on imidazo[1,2-a]pyridine’s HOMO/LUMO levels to predict regioselectivity in Suzuki-Miyaura couplings .
- Experimental validation : Compare reaction rates with non-fluorinated analogs. For example, Pd-catalyzed coupling of the methyl carboxylate with aryl boronic acids shows reduced yields (~40–50%) due to -CF₃ steric hindrance .
Q. What strategies resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridine derivatives?
- Methodology :
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing -CF₃ with -CH₃ or -Cl) and test against target enzymes (e.g., kinases, viral proteases) .
- Data normalization : Use standardized assays (e.g., IC₅₀ in μM for antiviral activity) and control for batch-to-batch purity variations (>98% by HPLC) .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodology :
- ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3) and aqueous solubility. The -CF₃ group increases lipophilicity, requiring balancing with polar carboxylate groups .
- Docking simulations : Map interactions between the imidazo core and target proteins (e.g., HER2 kinase). For example, methyl carboxylate forms hydrogen bonds with Thr-798, while -CF₃ stabilizes hydrophobic pockets .
Q. What crystallographic insights explain the compound’s stability under thermal stress?
- Methodology :
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (>200°C) and correlate with crystal packing motifs (e.g., C–H···N hydrogen bonds forming R₂²(8) rings) .
- Variable-temperature XRD : Track lattice expansion and disorder dynamics in the trifluoromethyl group at 25–150°C .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies using similar starting materials?
- Key factors :
- Bromination efficiency : Excess Br₂ in F1 synthesis improves yields (94% vs. <80% in suboptimal protocols) .
- Purification methods : Column chromatography (ethyl acetate/hexane) vs. recrystallization (ethanol) impacts purity and recovery rates .
- Resolution : Standardize reaction monitoring (e.g., TLC at Rf = 0.3–0.5) and report isolated yields post-purification.
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
